molecular formula C19H26N2O2 B2880267 Cyclopentyl 4-cyclopropyl-2-phenylpiperazine-1-carboxylate CAS No. 1421477-38-4

Cyclopentyl 4-cyclopropyl-2-phenylpiperazine-1-carboxylate

Cat. No.: B2880267
CAS No.: 1421477-38-4
M. Wt: 314.429
InChI Key: ZLSAUTLPGFPTBO-UHFFFAOYSA-N
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Description

Cyclopentyl 4-cyclopropyl-2-phenylpiperazine-1-carboxylate is a piperazine derivative characterized by a cyclopentyl ester group, a cyclopropyl substituent at the 4-position, and a phenyl group at the 2-position of the piperazine ring. For instance, ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate (a related compound) demonstrates metal-binding capabilities with Ni(II), Zn(II), and Cd(II), highlighting the role of substituents in coordination chemistry .

Properties

IUPAC Name

cyclopentyl 4-cyclopropyl-2-phenylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-19(23-17-8-4-5-9-17)21-13-12-20(16-10-11-16)14-18(21)15-6-2-1-3-7-15/h1-3,6-7,16-18H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSAUTLPGFPTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)N2CCN(CC2C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-cyclopropyl-2-phenylpiperazine-1-carboxylate can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-cyclopropyl-2-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Cyclopentyl 4-cyclopropyl-2-phenylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-cyclopropyl-2-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cyclopentyl 4-cyclopropyl-2-phenylpiperazine-1-carboxylate with structurally or functionally analogous piperazine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Functional Group Impact on Physicochemical Properties

Compound Name Key Substituents Functional Groups Solubility (Predicted) Key Properties
This compound Cyclopentyl ester, cyclopropyl, phenyl Carboxylate ester Low (ester group) High steric bulk, rigid structure
tert-Butyl 4-((3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate tert-Butyl ester, biphenyl Carboxylate ester Very low (bulky ester) Enhanced lipophilicity
1-(4-Chlorophenyl)piperazine 4-Chlorophenyl Piperazine (no ester) Moderate High receptor affinity
  • Cyclopentyl vs. tert-Butyl Esters: The cyclopentyl ester in the target compound may offer better metabolic stability than the tert-butyl group due to reduced steric hindrance, though both esters likely decrease water solubility compared to non-esterified piperazines .

Structural Conformation

The piperazine ring in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide adopts a chair conformation, a common feature in piperazine derivatives.

Key Research Findings

  • Metal Coordination: Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate’s ability to bind metals suggests that substituents with lone-pair donors (e.g., sulfur) enhance coordination chemistry, a property absent in the target compound .
  • Enzyme Inhibition : Piperazine derivatives with aryl groups (e.g., phenyl, chlorophenyl) show significant enzyme inhibition, implying that the target compound’s phenyl and cyclopropyl groups may contribute to similar activity .
  • Safety Profiles : Ester-containing piperazines (e.g., cyclopentyl or tert-butyl) require stringent handling protocols due to hydrolysis risks, whereas chlorophenyl derivatives prioritize respiratory and dermal protection .

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